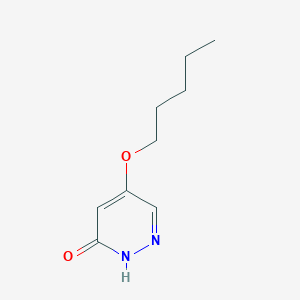

5-(pentyloxy)pyridazin-3(2H)-one

Description

Contextualization within Pyridazine (B1198779) Chemistry Research

The foundational structure of 5-(pentyloxy)pyridazin-3(2H)-one is pyridazine, a six-membered heterocyclic ring with two adjacent nitrogen atoms. This core is the basis for a large and growing family of compounds. The primary driver of research in pyridazine chemistry is the diverse array of biological effects that its derivatives display, including antihypertensive, analgesic, anti-inflammatory, and anticancer properties. sarpublication.comresearchgate.net The ability to strategically place different chemical groups onto the pyridazine ring allows for the precise adjustment of these properties, making it a highly valued scaffold in the field of medicinal chemistry. researchgate.net The compound this compound is a particular example of this scaffold, featuring a pentyloxy group at the 5-position and a ketone at the 3-position as its key structural elements.

Historical Overview of Research Pertaining to Pyridazinone Scaffolds

The scientific investigation of pyridazinone scaffolds has a rich history that spans several decades. researchgate.net Initial studies in the mid-20th century established the fundamental synthetic pathways to create the pyridazinone core. A pivotal moment in the history of pyridazinones was the discovery of their significant effects on the cardiovascular system. researchgate.net This breakthrough led to the creation of several important clinical drugs, cementing the therapeutic value of this class of chemicals. researchgate.net Over time, research has broadened to investigate their use in other medical areas, such as oncology and the treatment of neurodegenerative diseases, with each new study adding to the foundational knowledge of this versatile scaffold. researchgate.netnih.govnih.gov

Significance of the Pentyloxy Moiety in Structure-Function Contexts

The addition of a pentyloxy group (-O(CH₂)₄CH₃) to the 5-position of the pyridazinone structure is a calculated synthetic move designed to alter the compound's physical, chemical, and biological characteristics. The five-carbon chain of the pentyloxy group notably increases the molecule's lipophilicity. This heightened lipophilicity can significantly affect its pharmacokinetic profile by influencing how it is absorbed, distributed, metabolized, and excreted. wikipedia.orgmdpi.com Often, greater lipophilicity results in better penetration of cell membranes and more effective interaction with biological targets. nih.gov Moreover, the pentyloxy group can form specific hydrophobic bonds within the binding sites of these targets, which can lead to increased potency and selectivity. researchgate.netnih.gov The length and flexibility of the pentyl chain enable it to fit optimally within these binding pockets, a crucial aspect of structure-activity relationship (SAR) studies.

Current Research Landscape and Unaddressed Questions Regarding the Chemical Compound

Current investigations into this compound are largely centered on understanding its potential to modulate specific biological targets. While the broader category of pyridazinones has been studied extensively, this specific derivative is still the subject of ongoing research. sarpublication.com Key research initiatives are focused on its synthesis, characterization, and assessment in a variety of biological tests. nih.govnih.gov

Recent studies have delved into the synthesis of this compound and its related compounds to explore their potential as inhibitors of particular enzymes or as ligands for specific receptors. nih.govnih.gov For example, some research has examined its possible application in cardiovascular diseases by targeting pathways involved in the regulation of blood pressure. nih.gov However, a complete understanding of its mechanism of action is still under development.

Structure

3D Structure

Properties

IUPAC Name |

4-pentoxy-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-2-3-4-5-13-8-6-9(12)11-10-7-8/h6-7H,2-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWCYTCBERTCCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC(=O)NN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Derivatization Strategies for 5 Pentyloxy Pyridazin 3 2h One Analogues

Established Synthetic Routes to the Core Pyridazin-3(2H)-one Scaffold

The construction of the pyridazin-3(2H)-one ring is a fundamental step in the synthesis of the target compound and its analogues. This is typically achieved through cyclization reactions of appropriate precursors and subsequent functional group interconversions.

Cyclization Reactions and Precursor Chemistry

The most common approach to synthesizing the pyridazin-3(2H)-one core involves the condensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. wikipedia.org Specifically, the reaction of a γ-ketoacid with hydrazine hydrate (B1144303) is a widely employed method. scispace.comnih.gov For instance, the cyclization of a γ-keto acid with hydrazine hydrate can lead to the formation of a dihydropyridazinone, which can then be oxidized to the corresponding pyridazin-3(2H)-one. scispace.comnih.gov

Another key precursor is maleic hydrazide, which can be used to generate the parent pyridazin-3(2H)-one structure. wikipedia.org Additionally, multicomponent reactions, sometimes promoted by ultrasound, have been developed for the synthesis of pyridazinones from arenes, cyclic anhydrides, and arylhydrazines in the presence of a catalyst. scispace.com The use of 1,4-oxazin-2-one precursors in tandem cycloaddition/cycloreversion reactions with alkynes also provides a route to substituted pyridines, which can be further functionalized. nih.gov

The following table summarizes some common precursors and their resulting pyridazinone structures:

| Precursor 1 | Precursor 2 | Resulting Structure | Reference |

| γ-keto acid | Hydrazine hydrate | Dihydropyridazinone | scispace.comnih.gov |

| Maleic hydrazide | - | Pyridazin-3(2H)-one | wikipedia.org |

| Arene, Cyclic anhydride | Arylhydrazine | Substituted Pyridazinone | scispace.com |

| 1,4-Oxazin-2-one | Alkyne | Substituted Pyridine (B92270) | nih.gov |

Functional Group Interconversions Leading to the Pyridazinone Ring

Functional group interconversions are crucial for transforming initial cyclization products into the desired pyridazin-3(2H)-one scaffold. ub.eduimperial.ac.ukic.ac.uk A common transformation is the dehydrogenation of a dihydropyridazinone to introduce the aromaticity of the pyridazinone ring. This can be achieved using reagents like bromine in acetic acid. scispace.comnih.gov

Furthermore, other functional groups on the pyridazine (B1198779) ring can be manipulated to achieve the target structure. For example, a halogenated pyridazinone can serve as a versatile intermediate for introducing various substituents through cross-coupling reactions. scispace.com The conversion of hydroxyl groups to halides is another important functional group interconversion that can facilitate further reactions. vanderbilt.edu

Alkylation and Etherification Methodologies for the Pentyloxy Moiety

The introduction of the pentyloxy group at the C5 position of the pyridazinone ring is a critical step in the synthesis of the title compound. This is typically accomplished through direct alkylation or etherification reactions.

Direct Alkylation Approaches

Direct alkylation of a 5-hydroxypyridazin-3(2H)-one precursor is a straightforward method to introduce the pentyloxy group. This reaction is typically carried out in the presence of a base and an alkylating agent, such as a pentyl halide (e.g., pentyl bromide). chemicalbook.com The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. For example, potassium carbonate in a solvent like acetone (B3395972) is a commonly used system for such alkylations. nih.gov

The following table provides examples of direct alkylation reactions:

| Pyridazinone Precursor | Alkylating Agent | Base/Solvent | Product | Reference |

| 5-Hydroxy-pyridazin-3(2H)-one | Pentyl bromide | K2CO3 / Acetone | 5-(pentyloxy)pyridazin-3(2H)-one | nih.gov |

| 6-substituted-3(2H)-pyridazinone | Ethyl bromoacetate | Potassium carbonate / Acetone | Ethyl 6-substituted-3(2H)-pyridazinone-2-yl-acetate | nih.gov |

Transition Metal-Catalyzed Etherification Reactions (if applicable)

While direct alkylation is common, transition metal-catalyzed etherification reactions, such as the Buchwald-Hartwig amination or related C-O coupling reactions, could potentially be employed, particularly for more complex substrates or when direct alkylation proves inefficient. However, specific examples of transition metal-catalyzed etherification to form this compound are not prominently featured in the reviewed literature. The palladium-catalyzed cross-coupling of halopyridazin-3(2H)-ones is a highly effective method for introducing various substituents onto the pyridazinone core. scispace.com

Strategies for Substituent Introduction on the Pyridazine Ring System

Further diversification of the this compound scaffold can be achieved by introducing various substituents at other positions on the pyridazine ring. The electronic nature of the pyridazine ring influences the regioselectivity of these substitution reactions. nih.govacs.org

Halogenated pyridazinones are key intermediates for introducing new functional groups. For example, a bromo-pyridazinone can undergo bromine-magnesium exchange to form a Grignard reagent, which can then react with various electrophiles to introduce a wide range of substituents. jst.go.jp Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful tools for introducing aryl or other carbon-based substituents onto the pyridazine ring. scispace.com

The introduction of bulky substituents on the pyridyl rings can be a strategy to hinder intermolecular interactions. rsc.org Furthermore, the position of substituents can be controlled by the electronic properties of existing groups on the ring. scitechdaily.com For instance, an electron-withdrawing group can direct incoming substituents to specific positions. scitechdaily.com

Halogenation and Cross-Coupling Reactions

Halogenated pyridazinones are key intermediates for the synthesis of a wide range of analogues through cross-coupling reactions. The halogen atom, typically chlorine or bromine, serves as a handle for introducing various substituents onto the pyridazinone core.

Halogenation:

The halogenation of the pyridazinone ring can be achieved through several methods. For example, treatment of a 4,5-dihydropyridazin-3(2H)-one with bromine in acetic acid can lead to both dehydrogenation and bromination. nih.gov Direct halogenation of the pyridazinone ring is also possible, although the reactivity depends on the existing substituents. The treatment of certain tetrahydro-2H-benzo[g]indazoles with N-bromosuccinimide (NBS) has been shown to result in aromatization along with bromination at specific positions of the indazole ring. researchgate.net

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the derivatization of halopyridazinones. nih.govresearchgate.netresearchgate.net These reactions allow for the formation of carbon-carbon bonds by coupling the halopyridazinone with various boronic acids.

For instance, the Suzuki-Miyaura cross-coupling of 6-chloro-5-dialkylaminopyridazinone with different arylboronic acids has been successfully carried out under microwave irradiation, using a palladium catalyst. nih.gov This method provides a facile route to 6-aryl-5-N-substituted pyridazinones in moderate to good yields. nih.gov The use of microwave assistance can significantly reduce reaction times. nih.govresearchgate.net

A variety of palladium catalysts and ligands can be employed for these transformations, and the choice of catalyst system can influence the reaction efficiency. The table below summarizes the conditions and yields for the Suzuki-Miyaura cross-coupling of a chloropyridazinone derivative with different arylboronic acids.

Table 1: Suzuki-Miyaura Cross-Coupling of 6-chloro-5-dialkylaminopyridazinone with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol %) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Toluene/EtOH/H₂O | 135 | 30 | 75 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Dioxane/H₂O | 140 | 30 | 82 |

| 3 | 3-Thienylboronic acid | SPhos-Pd-G2 (5) | 1,4-Dioxane | 135 | 30 | 68 |

This table is a representative example based on data for analogous structures. nih.gov

Nitration and Reduction Pathways

Stereoselective Synthesis Approaches for Analogues

The synthesis of stereochemically pure analogues of this compound would be crucial if a chiral center is introduced into the molecule, for example, by derivatization of the side chain or the pyridazinone core. While specific examples for the stereoselective synthesis of this compound analogues were not found, general strategies for stereoselective synthesis can be applied. youtube.comnih.gov

If a chiral substituent is introduced, diastereomers could be separated by chromatography. For enantioselective synthesis, chiral auxiliaries, catalysts, or starting materials could be employed. For instance, an aldol (B89426) reaction involving a chiral auxiliary attached to a precursor molecule can induce stereoselectivity. youtube.com Another approach is the use of chiral boronic esters in Matteson homologations to create highly functionalized and stereochemically defined side chains. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is of growing importance in the synthesis of pharmaceutical compounds. For pyridazinone synthesis, several green approaches have been reported. These methods aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and simplify work-up procedures.

One-pot, multi-component reactions are a key strategy in green chemistry. The synthesis of substituted pyridazines has been achieved through a one-pot, three-component reaction in water at room temperature, avoiding the need for toxic metal catalysts and yielding products in good to excellent yields with high regioselectivity. researchgate.net The use of water as a solvent is a significant advantage from an environmental perspective.

Microwave-assisted synthesis is another green technique that can accelerate reactions and improve yields, as demonstrated in the Suzuki-Miyaura cross-coupling of chloropyridazinones. nih.govresearchgate.net

Table 2: Comparison of Conventional and Green Synthesis Methods for Pyridazinone Derivatives

| Method | Solvents | Catalysts | Conditions | Advantages |

| Conventional | Organic solvents (e.g., Toluene, Dioxane) | Metal catalysts (e.g., Pd(PPh₃)₄) | High temperatures, long reaction times | Well-established |

| Green (One-pot) | Water | DBN (1,5-Diazabicyclo nih.govnih.govnon-5-ene) | Room temperature, short reaction times | High yields, regioselectivity, environmentally benign |

| Green (Microwave) | Aqueous or polar solvents | Palladium catalysts | Reduced reaction times, improved yields | Energy efficient, faster |

This table is a representative example based on data for analogous structures. nih.govresearchgate.net

High-Throughput Synthesis and Combinatorial Libraries of Derivatives

High-throughput synthesis and the creation of combinatorial libraries are essential tools in modern drug discovery for the rapid generation of a large number of diverse compounds for screening. While specific high-throughput synthesis protocols for this compound were not detailed in the searched literature, the synthetic strategies described for its analogues are amenable to such approaches.

The derivatization of a common intermediate, such as a 5-halopyridazinone, through parallel synthesis would allow for the creation of a library of analogues with diverse substituents at the 5-position. Similarly, libraries can be generated by varying the substituents at other positions of the pyridazinone ring. For example, a series of 6-phenyl-3(2H)-pyridazinones with a diverse range of substituents at the 5-position have been prepared to explore their structure-activity relationships. nih.gov

The use of solid-phase synthesis could also be explored for the high-throughput production of pyridazinone derivatives. In this approach, the pyridazinone core would be attached to a solid support, allowing for the easy addition of various building blocks and simplified purification of the final products.

The following table lists the chemical compounds mentioned in this article.

Advanced Spectroscopic Characterization and Solid State Structural Elucidation of 5 Pentyloxy Pyridazin 3 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

One-Dimensional NMR (¹H, ¹³C, ¹⁵N)

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, offer fundamental information about the chemical environment of each type of nucleus within the 5-(pentyloxy)pyridazin-3(2H)-one molecule.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling. For pyridazine (B1198779) derivatives, the aromatic protons typically appear in the downfield region. chemicalbook.comchemicalbook.comchemicalbook.com The protons of the pentyloxy chain will exhibit characteristic signals in the upfield region.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. rsc.org The carbonyl carbon of the pyridazinone ring is expected to have a chemical shift in the range of δ 160-165 ppm. rsc.orgacs.org Carbons attached to the electronegative oxygen and nitrogen atoms will also show distinct downfield shifts. rsc.org

¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of the nitrogen atoms within the pyridazinone ring. nih.govresearchgate.net The chemical shifts of the two nitrogen atoms can provide insights into their hybridization and involvement in the aromatic system. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | 6.0 - 6.5 | d |

| H-6 | 7.5 - 8.0 | d |

| H-1' | 3.9 - 4.2 | t |

| H-2' | 1.7 - 1.9 | sextet |

| H-3' | 1.3 - 1.5 | sextet |

| H-4' | 1.2 - 1.4 | m |

| H-5' | 0.8 - 1.0 | t |

Note: Predicted values are based on typical ranges for similar structures. Actual values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| C-3 | 160 - 165 |

| C-4 | 100 - 110 |

| C-5 | 155 - 160 |

| C-6 | 130 - 135 |

| C-1' | 65 - 70 |

| C-2' | 28 - 32 |

| C-3' | 20 - 24 |

| C-4' | 21 - 25 |

| C-5' | 13 - 15 |

Note: Predicted values are based on typical ranges for similar structures. Actual values may vary.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are instrumental in establishing the precise connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, confirming the arrangement of protons in both the pyridazinone ring and the pentyloxy side chain. sdsu.eduyoutube.com For instance, a cross-peak between the signals of H-4 and H-6 would confirm their scalar coupling. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular framework. sdsu.eduyoutube.com For example, an HMBC correlation from the protons of the pentyloxy chain (H-1') to the C-5 carbon of the pyridazinone ring would confirm the ether linkage. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule in solution. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. acs.orgcapes.gov.br

Characteristic Absorption Bands of the Pyridazinone Ring

The IR and Raman spectra of this compound will exhibit characteristic bands corresponding to the vibrations of the pyridazinone ring. acs.orgcapes.gov.br Key absorptions include:

C=O stretching: A strong absorption band in the IR spectrum, typically in the region of 1650-1690 cm⁻¹, is characteristic of the carbonyl group in the pyridazinone ring. acs.org

N-H stretching: For the 2H-tautomer, a broad absorption band in the region of 3100-3300 cm⁻¹ is expected due to the N-H stretching vibration. acs.org

C=C and C=N stretching: Vibrations associated with the double bonds within the aromatic ring will appear in the 1400-1600 cm⁻¹ region. acs.org

Ring vibrations: The in-plane and out-of-plane bending vibrations of the ring system give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹). nih.gov

Spectral Fingerprints of the Pentyloxy Chain

The pentyloxy chain will also contribute specific signals to the vibrational spectra:

C-H stretching: Aliphatic C-H stretching vibrations from the pentyl group will be observed in the 2850-3000 cm⁻¹ region.

C-O stretching: The C-O ether linkage will produce a characteristic stretching band, typically in the range of 1050-1250 cm⁻¹.

CH₂ and CH₃ bending: Bending vibrations of the methylene (B1212753) and methyl groups will appear in the 1350-1470 cm⁻¹ region.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous verification of its elemental composition. nih.gov For this compound, with a molecular formula of C₉H₁₄N₂O₂, the expected monoisotopic mass can be calculated with high accuracy. The experimentally determined mass from an HRMS analysis should match this calculated value to within a few parts per million (ppm), providing strong evidence for the proposed molecular formula. researchgate.netnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

X-ray Crystallography for Single Crystal Structure Determination

No published studies detailing the single-crystal X-ray diffraction (XRD) analysis of this compound could be located. This analysis is fundamental for unambiguously determining the three-dimensional arrangement of atoms and molecules in a crystalline solid.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess (if applicable to chiral analogues)

The target compound, this compound, is not chiral. However, a chiral analogue, such as 5-(pentan-2-yloxy)pyridazin-3(2H)-one , would be amenable to analysis by chiroptical spectroscopy. Techniques like Circular Dichroism (CD) measure the differential absorption of left- and right-circularly polarized light, which is a characteristic of chiral molecules. nih.gov For a chiral analogue, CD spectroscopy could be used to confirm the presence of optical activity and determine the enantiomeric excess of a sample. No such studies for chiral analogues of this compound have been reported.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Interaction Studies

Detailed studies on the interaction of this compound with other molecules or biomolecules using UV-Vis and fluorescence spectroscopy are not available. This type of analysis is often employed to understand how a compound might bind to proteins, nucleic acids, or other targets. For instance, fluorescence quenching experiments can reveal binding affinities and mechanisms between a fluorescent molecule (like a protein containing tryptophan) and a quencher (the compound of interest). epa.gov UV-Vis spectroscopy can monitor changes in the electronic environment of the compound upon binding. While the pyridazinone scaffold has been investigated in this context for other derivatives, specific data for the title compound is absent. epa.gov

Computational Chemistry and Theoretical Investigations on 5 Pentyloxy Pyridazin 3 2h One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic properties of 5-(pentyloxy)pyridazin-3(2H)-one, offering a microscopic understanding of its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G**), are employed to determine its ground state properties. researchgate.netindexcopernicus.com These calculations yield optimized molecular geometry and various electronic descriptors.

Key properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. indexcopernicus.comnih.gov The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. indexcopernicus.com

Other important parameters calculated through DFT include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.net These global reactivity descriptors help in understanding the molecule's behavior in chemical reactions. For instance, chemical hardness (the resistance to change in electron distribution) and softness (the inverse of hardness) are vital for predicting molecular stability and reactivity. indexcopernicus.com

Table 1: Predicted Ground State Electronic Properties of this compound using DFT Note: These values are representative and depend on the specific DFT functional and basis set used.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capacity. |

| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting capacity. |

| Energy Gap (ΔE) | ~ 4.7 eV | Relates to chemical reactivity and stability. |

| Ionization Potential | ~ 7.0 eV | Energy required to remove an electron. |

| Electron Affinity | ~ 1.5 eV | Energy released when an electron is added. |

| Chemical Hardness | ~ 2.35 eV | Measures resistance to charge transfer. |

| Dipole Moment | ~ 3.5 D | Indicates overall polarity of the molecule. |

Ab Initio Methods for Excited State Calculations

While DFT is primarily for ground states, ab initio methods are often employed for calculating excited state properties. Methods like Configuration Interaction Singles (CIS) and Time-Dependent Hartree-Fock (TDHF) can provide information about electronic transitions, such as absorption wavelengths in UV-Vis spectroscopy. nih.gov For a molecule like this compound, these calculations could predict the electronic transitions responsible for its UV absorption profile. However, these single-reference methods have known limitations, and more advanced techniques may be required for high accuracy. nih.gov The application of these methods would be pertinent if the molecule's photochemical behavior were under investigation.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the environment. nih.gov193.6.1 For this compound, MD simulations can map out its conformational landscape. The pentyloxy side chain, with its rotatable single bonds, can adopt numerous conformations. nih.gov MD simulations can determine the relative energies of these conformers and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying solvation effects. By placing the molecule in a simulated box of solvent (e.g., water), one can observe how the solvent molecules arrange around the solute and how this affects the solute's conformation and dynamics. researchgate.net This is crucial for understanding the molecule's solubility and behavior in a biological medium. The simulations can provide data on radial distribution functions, hydrogen bonding lifetimes, and the free energy of solvation. researchgate.net

Molecular Docking and Binding Energy Calculations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Given that pyridazinone derivatives are known to possess a wide range of biological activities, including antihypertensive and anticancer effects, molecular docking is a key tool for investigating the potential of this compound as a therapeutic agent. scispace.comnih.gov

In a typical docking study, the 3D structure of this compound would be placed into the binding site of a specific biological target, such as an enzyme or a receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, scoring each based on a force field. nih.gov The resulting binding affinity (or docking score) provides an estimate of the strength of the interaction.

Post-docking analysis reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. nih.gov Binding energy calculations, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can then be performed on the most stable docked poses to refine the prediction of binding affinity. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Result | Details |

| Target Protein | e.g., Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | A common target for anticancer drugs. |

| Binding Affinity | -8.5 kcal/mol | Indicates a potentially strong binding interaction. |

| Hydrogen Bonds | 2 | e.g., with the backbone NH of Cys919 and the side chain of Glu885. |

| Hydrophobic Interactions | 5 | The pentyloxy chain interacting with a hydrophobic pocket (e.g., Val848, Leu840, Ala866). |

| Key Interacting Residues | Cys919, Glu885, Val848, Leu1035, Ala866 | Amino acids forming the binding site. |

QSAR (Quantitative Structure-Activity Relationship) Modeling Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. scispace.com The underlying principle is that the structural features of a molecule determine its physicochemical properties, which in turn dictate its biological activity.

To build a QSAR model for a class of compounds including this compound, one would first need a dataset of structurally related pyridazinone derivatives with experimentally measured biological activity (e.g., IC50 values). For each molecule, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that correlates the descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogs.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic parameters, which serves as a powerful tool for structure verification and analysis. Using DFT, it is possible to calculate the vibrational frequencies corresponding to an infrared (IR) spectrum and the chemical shifts for a nuclear magnetic resonance (NMR) spectrum. researchgate.netmdpi.comepstem.net

Calculated vibrational frequencies can be compared with experimental IR spectra to assign specific absorption bands to functional group vibrations (e.g., C=O stretch, N-H bend, C-O-C stretch). epstem.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted spectra can help confirm the chemical structure of this compound and aid in the interpretation of experimental data.

Table 3: Predicted Spectroscopic Data for this compound Note: Predicted values are approximate and serve for illustrative purposes.

| Spectroscopy | Parameter | Predicted Value | Assignment |

| IR | Vibrational Frequency | ~1670 cm⁻¹ | C=O stretching (pyridazinone ring) |

| Vibrational Frequency | ~3100 cm⁻¹ | N-H stretching | |

| Vibrational Frequency | ~1100 cm⁻¹ | C-O-C stretching (ether linkage) | |

| ¹H NMR | Chemical Shift | ~11.5 ppm | N-H proton |

| Chemical Shift | ~4.1 ppm | -O-CH₂- protons | |

| Chemical Shift | ~0.9 ppm | -CH₃ protons (pentyloxy chain) | |

| ¹³C NMR | Chemical Shift | ~160 ppm | C=O carbon |

| Chemical Shift | ~155 ppm | C-O carbon (ring) | |

| Chemical Shift | ~69 ppm | -O-CH₂- carbon |

Reactivity and Reaction Mechanism Studies using Computational Methods

Computational chemistry provides a powerful lens for examining the reactivity and potential reaction mechanisms of molecules like this compound. While specific computational studies on this exact molecule are not extensively documented in publicly available literature, we can infer its likely reactivity by examining theoretical investigations on the broader class of pyridazin-3(2H)-one derivatives. These studies commonly employ quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate the electronic structure and reactivity patterns.

A key aspect of understanding a molecule's reactivity through computational methods is the analysis of its Frontier Molecular Orbitals (FMOs) : the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is associated with the molecule's ability to donate electrons, indicating its nucleophilicity. Conversely, the LUMO's energy relates to the ability to accept electrons, reflecting its electrophilicity. youtube.com For pyridazinone derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively.

Another critical tool is the calculation of the Molecular Electrostatic Potential (MEP) . The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions with negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.net For pyridazinone structures, the MEP often indicates that the nitrogen atoms are electronegative sites. researchgate.net

Theoretical studies on related pyridazinone compounds have utilized these computational parameters to predict their behavior in various reactions. researchgate.netresearchgate.net For instance, the mechanism of reactions such as N-alkylation or reactions at the C4 and C5 positions of the pyridazinone ring can be rationalized by analyzing the charge distribution and orbital characteristics. While a specific mechanistic study for this compound is not available, it is plausible that its reactivity follows general patterns observed for other pyridazinones, such as susceptibility of the ring nitrogens to electrophiles and potential for reactions at the carbon backbone, influenced by the electron-donating pentyloxy group.

Topological Descriptors and Cheminformatics Analysis

Cheminformatics utilizes computational methods to analyze chemical data, and topological descriptors are numerical values derived from the molecular structure that quantify its topology. These descriptors are instrumental in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. For this compound, several topological descriptors can be computationally derived to predict its physicochemical properties and potential biological activities.

One of the most common descriptors is the Topological Polar Surface Area (TPSA) , which is calculated by summing the surface contributions of polar atoms. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. The computed TPSA for this compound is 50.7 Ų. Current time information in Berlin, DE.

Other important descriptors include the count of heavy atoms, formal charge, and complexity, which provide a numerical representation of the molecule's size and structural intricacy. These descriptors for this compound are summarized in the table below.

Table 1: Computed Topological and Molecular Descriptors for this compound

| Descriptor | Value | Reference |

|---|---|---|

| Molecular Weight | 182.22 g/mol | Current time information in Berlin, DE. |

| Topological Polar Surface Area | 50.7 Ų | Current time information in Berlin, DE. |

| Heavy Atom Count | 13 | Current time information in Berlin, DE. |

| Formal Charge | 0 | Current time information in Berlin, DE. |

| Complexity | 205 | Current time information in Berlin, DE. |

| Rotatable Bond Count | 4 | Current time information in Berlin, DE. |

| Hydrogen Bond Donor Count | 1 | Current time information in Berlin, DE. |

| Hydrogen Bond Acceptor Count | 3 | Current time information in Berlin, DE. |

These descriptors are fundamental in cheminformatics for comparing molecules, predicting properties, and guiding the design of new compounds with desired characteristics. While a comprehensive cheminformatics analysis of this compound has not been published, these foundational descriptors provide a solid starting point for any such future investigation.

Molecular Interaction Profiling and Mechanistic Investigations of 5 Pentyloxy Pyridazin 3 2h One

Target Identification and Validation Strategies (In vitro)

Currently, there is a lack of specific published studies detailing the target identification and validation for 5-(pentyloxy)pyridazin-3(2H)-one.

Proteomic and Metabolomic Profiling for Cellular Responses

No specific data from proteomic or metabolomic profiling studies for cellular responses to this compound are available in the public domain. Such studies would be crucial in identifying the cellular pathways and molecular targets affected by this compound.

Affinity Chromatography and Surface Plasmon Resonance (SPR) for Biomolecular Binding

There are no specific reports of affinity chromatography or Surface Plasmon Resonance (SPR) studies being conducted to identify the direct binding partners of this compound. These techniques would be instrumental in isolating and characterizing its specific biomolecular targets.

Enzymatic Activity Modulation and Inhibition Kinetics (In vitro)

Detailed in vitro studies on the modulation of specific enzymatic activities by this compound, including its inhibition kinetics, have not been reported. While other pyridazinone derivatives have been investigated as enzyme inhibitors, this information cannot be directly extrapolated to the compound .

Reversible and Irreversible Inhibition Mechanisms

Without specific enzymatic targets being identified, the nature of potential inhibition mechanisms (reversible or irreversible) by this compound remains unknown.

Allosteric Modulation Studies

There is no available research to suggest that this compound functions as an allosteric modulator of any specific protein. Allosteric modulation involves the regulation of a protein's activity by binding to a site other than the active site. nih.gov

Receptor Binding Studies and Ligand-Receptor Interactions (In vitro)

Specific in vitro receptor binding studies to determine the affinity and interaction of this compound with any particular receptor are not documented in the available literature. While other pyridazinone-based compounds have been explored as ligands for various receptors, including histamine (B1213489) and 5-HT3 receptors, similar investigations for this compound have not been published. nih.govnih.gov

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to characterize the interaction of a ligand with a receptor. nih.gov These assays typically involve the use of a radiolabeled form of a ligand to measure its binding to a specific target, such as a G protein-coupled receptor. nih.gov The primary data obtained from these assays include the dissociation constant (Kd), which indicates the affinity of the ligand for the receptor, and the maximum binding capacity (Bmax), which provides information on the density of the receptor in the tissue or cell preparation being studied. nih.gov

As of the latest literature review, no specific radioligand binding assay data for this compound has been published. Such studies would be crucial in identifying the primary molecular targets of this compound and quantifying its binding affinity.

Competitive Binding Assays

Competitive binding assays are a variation of radioligand binding assays where the binding of a radiolabeled ligand is competed with by an unlabeled ligand, in this case, this compound. nih.gov These experiments are instrumental in determining the binding affinity (expressed as the inhibition constant, Ki) of the unlabeled compound for the target receptor. nih.gov

To date, no competitive binding assay results for this compound have been reported in peer-reviewed journals. The execution of these assays would be a logical next step following the identification of a primary target through initial screening or radioligand binding studies.

Cellular Pathway Perturbation Analysis (In vitro)

Investigating how a compound affects cellular pathways is essential for understanding its mechanism of action. This is typically achieved through a variety of in vitro cellular assays.

Gene Expression Profiling (Transcriptomics)

Gene expression profiling, or transcriptomics, allows for the large-scale analysis of how a compound alters the expression of genes within a cell. nih.govnih.gov This technique can provide a comprehensive overview of the cellular pathways that are modulated by the compound. nih.gov

There is currently no publicly available data from gene expression profiling studies on cells treated with this compound. Such an analysis would offer significant insights into its broader cellular effects and potential therapeutic applications.

Protein Expression and Post-Translational Modification Studies (Proteomics)

Proteomics involves the large-scale study of proteins, including their expression levels and post-translational modifications. nih.gov Chemical proteomics can be a powerful tool to identify the protein targets of a small molecule. nih.gov This is often achieved by using a chemical probe derived from the compound of interest to "pull down" its interacting proteins from a cell lysate, which are then identified by mass spectrometry. nih.gov

Specific proteomic studies on this compound have not yet been published. These investigations would be invaluable for confirming the molecular targets identified through other methods and for discovering novel, off-target interactions.

Cellular Signaling Cascade Modulation

Compounds can exert their effects by modulating specific cellular signaling cascades. nih.gov For instance, many drugs target pathways involving protein kinases, G-protein coupled receptors, or nuclear receptors. nih.gov Investigating the phosphorylation status of key signaling proteins or measuring the levels of second messengers can reveal the specific pathways affected by a compound. nih.gov

While other pyridazinone derivatives have been shown to modulate cellular signaling, for example, by acting as DNA minor groove binders, no such data is available for this compound. nih.govnih.gov Research in this area would be critical to elucidate the functional consequences of its binding to any identified molecular targets.

Membrane Permeability and Cellular Uptake Mechanisms (In vitro models)

The ability of a compound to cross cell membranes and accumulate within cells is a critical determinant of its biological activity. In vitro models, such as cell-based assays, are used to study these properties. nih.gov These studies can identify the mechanisms of cellular uptake, such as passive diffusion, active transport, or endocytosis. nih.govmdpi.com

There is no published research on the membrane permeability and cellular uptake mechanisms of this compound. Understanding how this compound enters cells is fundamental to interpreting its biological activity and for any future drug development efforts.

In Vitro Bioactivity Assays and Phenotypic Screening (Cell-based)

In vitro bioactivity assays and phenotypic screening are fundamental in the preclinical evaluation of novel chemical entities. These cell-based assays are instrumental in characterizing the biological effects of a compound on cellular functions and phenotypes, providing critical insights into its potential as a research tool or therapeutic agent. The following sections detail the application of these assays in the investigation of this compound.

Assays for Cell Viability and Proliferation (as research tools)

Assays for cell viability and proliferation are crucial for determining the cytostatic or cytotoxic effects of a compound. These assays measure parameters like metabolic activity or the integrity of the cell membrane to quantify the number of living and proliferating cells. Common methods include colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells, and dye exclusion assays like the trypan blue test, which identifies cells with compromised membrane integrity.

In the context of pyridazinone derivatives, studies have explored their anti-proliferative effects. For instance, various novel 3(2H)-pyridazinone derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of human colon carcinoma HCT116 cells. These investigations often utilize the MTT assay to determine the concentration of the compound that inhibits cell growth by 50% (IC50), providing a quantitative measure of its anti-proliferative potency. While specific data on the effects of this compound on cell viability and proliferation are not detailed in the available literature, its structural similarity to other biologically active pyridazinones suggests that such assays would be a primary step in its biological characterization.

Table 1: Representative Cell Viability and Proliferation Assays

| Assay Type | Principle | Endpoint Measured |

| MTT Assay | Enzymatic reduction of tetrazolium salt by metabolically active cells. | Colorimetric change proportional to the number of viable cells. |

| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while non-viable cells do not. | Microscopic count of stained (non-viable) versus unstained (viable) cells. |

| Crystal Violet Assay | Staining of adherent cells to quantify cell number and viability. | Spectrophotometric measurement of the retained stain. |

Functional Assays in Isolated Cell Systems

Functional assays in isolated cell systems are designed to investigate the effects of a compound on specific cellular pathways or functions. These assays move beyond general viability to probe the mechanism of action. For example, if a compound is hypothesized to have vasodilatory properties, its effects can be tested on isolated vascular smooth muscle cells or endothelial cells.

Research on related pyridazinone derivatives has demonstrated their potential as vasorelaxant agents. These studies often involve the use of isolated aortic rings or cultured endothelial cells to measure changes in vascular tone or the production of signaling molecules like nitric oxide in response to the compound. While direct functional assay data for this compound is not available in the reviewed literature, its pyridazinone core suggests that its effects on various cellular functions, such as those related to inflammation or vasodilation, could be explored using targeted functional assays.

Biophysical Characterization of Molecular Interactions (e.g., Isothermal Titration Calorimetry (ITC))

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event between molecules. This method provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). Such data is invaluable for understanding the forces driving the molecular interaction and for structure-activity relationship (SAR) studies.

The principle of ITC involves titrating a solution of one molecule (the ligand) into a solution of another (the macromolecule) and measuring the minute heat changes that are either released or absorbed. This label-free technique allows for the characterization of binding events in their native solution state.

While no specific ITC studies involving this compound have been reported in the available literature, this technique would be a critical tool for identifying and characterizing its molecular targets. For instance, if this compound were hypothesized to be an enzyme inhibitor, ITC could be used to directly measure its binding affinity to the target enzyme, providing key insights into its mechanism of action. The thermodynamic parameters obtained from such an experiment would reveal whether the binding is driven by enthalpy, entropy, or a combination of both, which can guide further optimization of the compound.

Table 2: Thermodynamic Parameters Determined by Isothermal Titration Calorimetry

| Parameter | Description | Significance |

| Binding Affinity (KD) | The dissociation constant, which indicates the strength of the binding interaction. A lower KD signifies a stronger interaction. | Crucial for determining the potency of a compound for its target. |

| Stoichiometry (n) | The ratio of ligand to macromolecule in the binding complex. | Provides information on the number of binding sites. |

| Enthalpy (ΔH) | The heat change upon binding, indicating the formation or breaking of bonds. | Helps to understand the forces driving the interaction (e.g., hydrogen bonds, van der Waals forces). |

| Entropy (ΔS) | The change in the randomness of the system upon binding. | Reflects changes in conformational freedom and solvent organization. |

Structure Activity Relationship Sar Principles and Design Strategies for 5 Pentyloxy Pyridazin 3 2h One Derivatives

Elucidation of Key Pharmacophoric Elements within the Pyridazinone Scaffold

The pyridazinone scaffold is a key element for a broad spectrum of biological activities. benthamdirect.comresearchgate.net Its pharmacophoric features generally include two hydrophobic regions and three hydrogen bond acceptors. researchgate.net The core structure, pyridazin-3(2H)-one, is crucial for its diverse pharmacological effects, which are well-documented in cardiovascular and other therapeutic areas. researchgate.net

The presence of nitrogen atoms and a keto group in the pyridazinone ring allows for protonation and the formation of hydrogen bonds, contributing to its varied pharmacological properties. mdpi.com The planar nature of the pyridazinone scaffold, in comparison to its dihydrogenated counterpart, is thought to facilitate better interactions with the active sites of biological targets. nih.gov This planarity can enhance binding to hydrophobic pockets within enzymes or receptors. nih.gov

Role of the Pentyloxy Side Chain in Modulating Interactions

The pentyloxy side chain at the 5-position of the pyridazin-3(2H)-one ring plays a significant role in modulating the molecule's interactions with its biological targets. This alkyl chain contributes to the lipophilicity of the compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The length and branching of the alkoxy chain are critical for optimizing these interactions.

For instance, in a series of 5-pyridazin-3-one phenoxypiperidine derivatives, the nature of the substituent at the R(2) and R(6) positions of a related scaffold was optimized to identify potent and selective histamine (B1213489) H(3) receptor antagonists. nih.gov This highlights the importance of the side chain in achieving desired pharmacological activity and a favorable pharmacokinetic profile. nih.gov

Impact of Substituent Variations on Pyridazine (B1198779) Ring Activity Profiles

The biological activity of pyridazinone derivatives can be significantly influenced by the nature and position of substituents on the pyridazine ring. researchgate.netsarpublication.com These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.

Electronic Effects of Substituents

The electronic properties of substituents on the pyridazine ring can have a profound impact on the molecule's reactivity and biological activity. nih.govnih.gov Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the pyridazine ring, influencing its ability to participate in various interactions. nih.govwhiterose.ac.uk

For example, studies on substituted pyridazines have shown that the method of Signal Amplification by Reversible Exchange (SABRE) is tolerant to a wide range of both electron-donating and electron-withdrawing groups. nih.govnih.gov This suggests that the pyridazine core can be functionalized with diverse substituents to fine-tune its properties without losing its fundamental characteristics. In the context of NNN pincer-type ligands with a central pyridine (B92270) ring, substituents at the 4-position were found to influence the HOMO-LUMO gaps, indicating that electronic effects can be systematically modulated. nih.gov Research on pyridinium (B92312) ring-opening reactions has also demonstrated the significant influence of substituent electronic effects. acs.org

Steric Effects of Substituents

The size and shape of substituents on the pyridazine ring can introduce steric hindrance, which can either enhance or diminish biological activity depending on the specific target. nih.govnih.gov The addition of bulky groups can restrict the molecule's conformational flexibility, potentially locking it into a bioactive conformation. Conversely, excessive steric bulk can hinder the molecule from fitting into the binding site of a target protein. nih.govwhiterose.ac.uk

Investigations into 3,6-disubstituted pyridazines have revealed that increasing steric bulk around the metal center can inhibit the formation of active complexes or reduce their lifetime. nih.govwhiterose.ac.uk This steric hindrance can lead to significantly lower signal enhancements in SABRE experiments compared to their monosubstituted counterparts. nih.govwhiterose.ac.uk

Lipophilicity and its Influence on Molecular Interactions

Studies on aminopyridazinone regioisomers have shown that the position of a substituent can significantly affect the molecule's lipophilicity. For instance, the log P value of a 4-isomer was found to be consistently higher than that of the corresponding 5-isomer. nih.gov This difference in lipophilicity can be attributed to a combination of electronic and steric factors that influence the molecule's interaction with its environment. researchgate.net The bioavailability of lead molecules can be predicted based on physicochemical parameters including lipophilicity, with optimal ranges indicating drug-like properties. mdpi.com

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to generate novel chemical entities with improved properties. nih.govresearchgate.net These techniques involve replacing the core structure (scaffold) or specific functional groups of a molecule with others that are structurally different but possess similar biological activities. nih.govresearchgate.net

In the context of pyridazinone derivatives, scaffold hopping has been employed to design novel compounds by, for example, expanding a pyrazole (B372694) ring into a pyridazine ring. acs.orgnih.gov This approach, combined with the bioisosteric replacement of linkers like amides with hydrazides or semicarbazides, has led to the development of new series of compounds with potential therapeutic applications. acs.orgnih.gov Bioisosteric replacement can also involve substituting one heteroaromatic system for another, such as replacing a benzene (B151609) ring with a pyridine or pyridazine ring, to modulate the compound's properties. mdpi.com These strategies are fundamental to medicinal chemistry for exploring new chemical spaces and optimizing lead compounds. acs.org

Rational Design Approaches for Enhanced Selectivity and Potency

Rational drug design for derivatives of 5-(pentyloxy)pyridazin-3(2H)-one is a targeted approach that leverages an understanding of the biological target and the mechanism of action to design molecules with improved pharmacological profiles. This strategy often involves techniques such as scaffold hopping, bioisosteric replacement, and hybridization to optimize the lead compound.

One common rational design strategy involves modifying the core pyridazinone scaffold. For instance, the expansion of a pyrazole ring to a pyridazine ring has been explored as a scaffold hopping approach in the design of JNK1 inhibitors. acs.org Similarly, bioisosteric replacement of linkers, such as substituting an amide with a hydrazide, semicarbazide, or thiosemicarbazide, can significantly impact the biological activity of pyridazinone derivatives. acs.org These modifications alter the electronic and steric properties of the molecule, influencing its binding affinity to the target receptor.

Hybridization, the combination of two or more pharmacophoric groups into a single molecule, is another powerful rational design tool. The hybridization of the pyridazinone ring with other biologically active moieties, such as a 4-fluorophenyl group, has been investigated to enhance the inhibitory activity against specific targets like JNK1. acs.org This approach aims to create synergistic effects between the different pharmacophores, leading to improved potency and selectivity.

Molecular modeling studies, including docking and molecular dynamics simulations, are integral to the rational design process. These computational methods help to predict and confirm the binding modes of designed compounds, providing insights into the key interactions between the ligand and the target protein. acs.orgnih.gov For example, docking studies can reveal how different substituents on the pyridazinone ring of this compound derivatives might interact with the active site of a target enzyme, guiding the synthesis of more potent inhibitors.

A summary of rational design approaches for pyridazinone derivatives is presented in the table below:

| Design Strategy | Description | Example Application for Pyridazinone Derivatives |

| Scaffold Hopping | Replacing the core molecular scaffold with a structurally different but functionally similar one. | Ring expansion of a pyrazole to a pyridazinone ring to design JNK1 inhibitors. acs.org |

| Bioisosteric Replacement | Substituting a functional group with another that has similar physical or chemical properties. | Replacement of an amide linker with hydrazide, semicarbazide, or thiosemicarbazide. acs.org |

| Hybridization | Combining two or more pharmacophores into a single molecule. | Hybridization of a pyridazinone ring with a 4-fluorophenyl group for JNK1 inhibitory activity. acs.org |

| Molecular Modeling | Using computational methods to predict and analyze ligand-receptor interactions. | Docking studies to predict binding modes of novel pyridazinone derivatives. acs.orgnih.gov |

Combinatorial Chemistry and Library Design for SAR Exploration

Combinatorial chemistry is a powerful technique for the systematic exploration of the SAR of this compound derivatives. This approach involves the synthesis of large, diverse libraries of related compounds, which can then be screened for biological activity. nih.govnih.gov The data generated from these screens provides valuable insights into the structural requirements for optimal activity.

The design of a combinatorial library typically starts with a core scaffold, such as the pyridazinone ring, and then systematically introduces a variety of substituents at different positions. For example, a library of diarylurea derivatives based on a pyridazinone scaffold was designed and synthesized to explore their potential as dual antimicrobial and anticancer agents. nih.gov By varying the substituents on the aryl rings, researchers can probe the effects of electronic and steric factors on the biological activity.

The synthesis of these libraries often employs efficient and robust chemical reactions that can be easily parallelized. For instance, the nucleophilic substitution of hydrogen (SNH) has been utilized for the synthesis of functionalized pyridazin-3(2H)-ones, allowing for the introduction of various alkyl and aryl groups at the C-4 position of the pyridazinone ring. nih.gov

The screening of these compound libraries against a panel of biological targets can identify hits with desired activities. For example, a series of diarylurea derivatives based on a pyridazinone scaffold were screened against 60 cancer cell lines at the National Cancer Institute (NCI), leading to the identification of compounds with significant growth inhibition. nih.gov

The results from combinatorial library screening are used to build SAR models, which can then guide the design of the next generation of more potent and selective compounds. This iterative process of library synthesis, screening, and SAR analysis is a cornerstone of modern drug discovery.

An example of a combinatorial library design for pyridazinone derivatives is outlined in the table below:

| Core Scaffold | Variable Positions | Example Substituents | Therapeutic Target |

| Pyridazinone | Diarylurea moiety | Substituted phenyl rings | Anticancer, Antimicrobial nih.gov |

| 2-benzyl-pyridazin-3(2H)-one | C-4 position | Alkyl and aryl groups | General SAR exploration nih.gov |

Emerging Research Applications and Future Perspectives for 5 Pentyloxy Pyridazin 3 2h One

Potential as Molecular Probes in Biological Systems

While specific studies detailing the use of 5-(pentyloxy)pyridazin-3(2H)-one as a molecular probe are not extensively documented in the provided search results, the inherent properties of the pyridazinone scaffold suggest its potential in this area. Molecular probes are essential tools for understanding complex biological processes. The development of novel probes is a continuous effort in chemical biology.

The structural features of pyridazinone derivatives, including their ability to be functionalized at various positions, make them suitable candidates for the development of fluorescent or radiolabeled probes. These probes could be designed to interact with specific biological targets, allowing for their visualization and tracking within cellular systems. For instance, the synthesis of various pyridazinone derivatives with different substituents has been reported, highlighting the chemical tractability of this scaffold for creating a diverse library of potential probes. nih.gov

Applications in Material Science Research

Currently, there is limited information available regarding the direct application of this compound in material science research. The focus of research on pyridazinone derivatives has predominantly been in the field of medicinal chemistry and pharmacology. scispace.com However, the heterocyclic nature of the pyridazinone ring and the potential for polymerization or incorporation into larger macromolecular structures could open up avenues for its use in developing new materials with specific optical or electronic properties. Further investigation is required to explore these possibilities.

Role as a Privileged Scaffold in Chemical Biology Tool Development

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new bioactive compounds. nih.gov The pyridazin-3(2H)-one core is increasingly recognized as such a scaffold. cbs.dk Its derivatives have been shown to exhibit a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and cardiovascular effects. nih.gov

This versatility makes the pyridazinone scaffold an excellent foundation for creating chemical biology tools. By systematically modifying the substituents on the pyridazinone ring, researchers can generate libraries of compounds to probe different biological pathways and identify new therapeutic targets. The synthesis of various 6-aryl-2-substituted-pyridazin-3(2H)-one derivatives, for example, has been a common strategy to explore their structure-activity relationships (SAR) and identify potent and selective modulators of biological processes. connectjournals.com

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a powerful method for rapidly assessing the biological activity of a large number of compounds. The amenability of the pyridazinone scaffold to combinatorial synthesis makes it well-suited for integration with HTS campaigns. The development of efficient synthetic routes allows for the generation of diverse libraries of pyridazinone derivatives. researchgate.net

These libraries can then be screened against a wide range of biological targets to identify "hit" compounds with desired activities. For instance, novel 3(2H)-pyridazinone derivatives have been synthesized and evaluated for their anti-proliferative effects against cancer cell lines using in vitro assays amenable to HTS formats. nih.gov The data generated from such screenings can provide valuable insights into the SAR of the pyridazinone scaffold and guide the design of more potent and selective compounds.

Synergistic Approaches with Other Chemical Entities in Research Settings

The exploration of synergistic effects between different chemical entities is a promising strategy in drug discovery and chemical biology research. While specific examples involving this compound are not detailed in the search results, the broad biological activity profile of pyridazinone derivatives suggests potential for synergistic interactions.

For example, a pyridazinone derivative could be combined with a known therapeutic agent to enhance its efficacy or overcome resistance mechanisms. The anti-inflammatory properties of some pyridazinone derivatives could be leveraged to complement the action of cytotoxic agents in cancer therapy, potentially by modulating the tumor microenvironment. researchgate.net Further research is needed to investigate these potential synergistic combinations in various research settings.

Future Directions in Synthetic Methodology Development

The development of novel and efficient synthetic methods is crucial for expanding the chemical space of pyridazinone derivatives and facilitating their application in research. Recent advancements have focused on developing more environmentally friendly and atom-economical approaches.

Future synthetic efforts may focus on:

Catalytic C-H activation: This would allow for the direct functionalization of the pyridazinone core without the need for pre-functionalized starting materials, leading to more efficient and sustainable syntheses.

Flow chemistry: The use of microreactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability of pyridazinone synthesis.

Multicomponent reactions: Designing one-pot reactions where multiple starting materials are combined to form complex pyridazinone derivatives in a single step can significantly improve synthetic efficiency. researchgate.net

Asymmetric synthesis: The development of stereoselective methods to synthesize chiral pyridazinone derivatives is important for investigating their interactions with specific biological targets, as stereochemistry often plays a crucial role in biological activity. researchgate.net

A recently reported method involves the synthesis of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one from acetyl-containing furan-3-carboxylates and hydrazine (B178648) hydrate (B1144303) under mild conditions, showcasing the ongoing efforts to discover new synthetic routes. mdpi.com

Unexplored Research Avenues and Hypothesis Generation

The versatility of the pyridazinone scaffold presents numerous unexplored research avenues. Based on the existing literature, several hypotheses can be generated to guide future investigations:

Neurodegenerative Diseases: Given the diverse biological activities of pyridazinones, it is plausible that certain derivatives could modulate pathways relevant to neurodegenerative diseases like Alzheimer's or Parkinson's. Screening pyridazinone libraries against targets involved in neuroinflammation or protein aggregation could yield promising lead compounds.

Infectious Diseases: The antimicrobial properties of some pyridazinone derivatives have been reported. researchgate.net A systematic investigation into their efficacy against a broader range of pathogens, including drug-resistant strains, could be a fruitful area of research.

Metabolic Disorders: The role of pyridazinone derivatives in metabolic regulation is an area that warrants further exploration. For instance, the optimization of 4-amino-pyridazin-3(2H)-one as a scaffold for fatty acid-binding protein 4 (FABP4) inhibitors suggests their potential in treating metabolic diseases. researchgate.net

Agrochemicals: Some pyridazinone derivatives have shown herbicidal and insecticidal activities. scispace.com Further research could focus on developing potent and selective agrochemicals with favorable environmental profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(pentyloxy)pyridazin-3(2H)-one, and how do reaction conditions influence yield?

- Methodology :

-

Nucleophilic substitution : React pyridazin-3(2H)-one derivatives with 1-bromopentane in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF (analogous to methods in ).

-

Microwave-assisted synthesis : Use Pd catalysts (e.g., BrettPhos-Pd-G1) with NaOtBu in dioxane to enhance regioselectivity and reduce reaction time .

-

Yield optimization : Monitor reaction progress via TLC/HPLC. Typical yields range from 13–34% for similar pyridazinones due to competing isomer formation (e.g., ).

- Key considerations :

-

Regioselectivity : The pentyloxy group preferentially substitutes at the 5-position due to steric and electronic factors (cf. ).

-

Purification : Use prep-HPLC or silica gel chromatography to separate isomers/byproducts .

Q. How can spectroscopic and crystallographic techniques resolve the structural ambiguity of this compound derivatives?

- Structural characterization :

- X-ray crystallography : Utilize SHELX software ( ) to determine bond lengths/angles (e.g., C-O bond ~1.36 Å, pyridazine ring planarity).

- NMR : Confirm substitution patterns via ¹H NMR (δ 4.0–4.5 ppm for pentyloxy CH₂; δ 7.0–8.5 ppm for aromatic protons) and ¹³C NMR (δ 160–165 ppm for carbonyl C=O) .

- Mass spectrometry : ESI-MS ([M+H]⁺ m/z ~223) for molecular weight validation .

Advanced Research Questions

Q. How do electronic and steric effects of the pentyloxy group influence structure-activity relationships (SAR) in pyridazin-3(2H)-one derivatives?

- SAR insights :

- Experimental design :

- Compare IC₅₀ values of this compound with shorter-chain (methoxy) and halogenated analogs in enzymatic assays (e.g., PARP inhibition in ).

- Use DFT calculations to map electrostatic potential surfaces and predict binding modes .

Q. How should researchers address contradictions in reported biological activities of pyridazin-3(2H)-one derivatives?

- Case study :

- Anticancer activity : Some studies report IC₅₀ < 10 µM (), while others show no activity ().

- Resolution strategies :

Assay standardization : Validate via MTT assay with consistent cell lines (e.g., HeLa vs. MCF-7).

Solubility controls : Use DMSO concentrations ≤0.1% to avoid false negatives (cf. ).

Metabolic stability : Assess using liver microsomes to rule out rapid degradation .

Q. What computational tools are effective for predicting the interaction of this compound with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB ID: 6V3W in ) to model ligand-enzyme interactions.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (hydrogen bonds between C=O and PARP12 His532 ).

- QSAR models : Develop using descriptors like logP, polar surface area, and H-bond donors (R² > 0.8 in ).

Q. How can regioselectivity challenges in functionalizing pyridazin-3(2H)-one be mitigated during synthesis?

- Case example :

- Competing isomers : reports 12i (5-chloro-4-methyl) and 13i (4-chloro-5-methyl) isomers during Suzuki coupling.

- Solutions :

- Protecting groups : Use THP (tetrahydropyranyl) to block reactive sites (e.g., ).

- Catalyst tuning : Employ Pd(OAc)₂ with bulky ligands (e.g., RuPhos) to favor 5-substitution .

- Temperature control : Lower reaction temps (e.g., 80°C vs. 110°C) reduce thermodynamic isomerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products